2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol
Description
Properties
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-3-4-8-14(12)19-21-17(13(2)25-19)11-26-20-22-16-10-6-5-9-15(16)18(24)23-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSMPBGBYLAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article focuses on the synthesis, structural properties, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 431.6 g/mol. It features a quinazolinone core linked to an oxazole moiety via a thioether group, which is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 1114650-27-9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazolinone derivatives are known to inhibit various tyrosine kinases involved in cancer progression. The compound under investigation may share this property due to its structural similarities.
-
In Vitro Studies :
- Preliminary tests on cancer cell lines have shown promising results. The compound's antiproliferative effects were assessed using standard assays against a panel of human tumor cell lines.
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 20 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
-
Mechanism of Action :
- The mechanism is believed to involve the inhibition of microtubule formation and disruption of mitotic processes in cancer cells, akin to other known antimitotic agents.
Antimicrobial Activity
The oxazole moiety is often associated with antimicrobial properties. Compounds structurally related to the one studied have demonstrated effectiveness against various bacterial strains and fungi.
| Microorganism | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 0.8 |
These results suggest that the compound could be explored further for its potential as an antimicrobial agent.
Case Studies
- Study on Quinazolinone Derivatives : A comprehensive evaluation of similar compounds highlighted their efficacy as kinase inhibitors and their low toxicity profiles in normal cells compared to tumor cells . This suggests a favorable therapeutic index for the compound .
- Antimicrobial Evaluation : Research conducted on oxazole derivatives showed significant antibacterial activity against resistant strains, indicating that our compound may also possess similar properties .
Q & A
Q. What are the optimal synthetic routes for 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol, and what solvents/catalysts are typically employed?
The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and thiol coupling. Key steps include:
- Solvent selection : Ethanol, PEG-400, or DMF-EtOH mixtures are common for reflux and recrystallization .
- Catalysts : Bleaching Earth Clay (pH 12.5) under heterogeneous conditions enhances reaction efficiency in PEG-400 .
- Reaction monitoring : Thin-layer chromatography (TLC) with toluene-ethyl acetoacetate-water systems (8.7:1.2:1.1) ensures purity .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., thiol, oxazole) via characteristic absorption bands .
- NMR (¹H and ¹³C) : Confirms proton environments and carbon frameworks, critical for verifying substituent positions .
- LC-MS : Validates molecular weight and purity, especially for intermediates and final products .
Q. How can researchers resolve contradictions in reported reaction yields when using different solvent systems for synthesis?
Systematic parameter variation is recommended:
- Design of Experiments (DoE) : Test solvents (e.g., ethanol vs. PEG-400), temperatures (70–80°C vs. reflux), and catalysts to identify optimal conditions .
- Yield optimization : Compare recrystallization solvents (e.g., ethanol vs. DMF-EtOH) and monitor side reactions via TLC .
Q. What in vitro assays are recommended for evaluating its biological activity, such as anticancer or antimicrobial effects?
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates .
- Cell viability assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
Q. How does the presence of the thiol group influence the compound's reactivity and interaction with biological targets?
The thiol group enhances nucleophilic reactivity, enabling:
- Disulfide bond formation : Critical for modulating enzyme active sites (e.g., cysteine proteases) .
- Metal chelation : Potential interaction with zinc ions in metalloenzymes, altering catalytic activity .
Q. What computational methods can predict the compound's behavior in biological systems?
- Molecular docking : Use AutoDock or Schrödinger to simulate binding to target proteins (e.g., kinases) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
